tert-Buthyl Pitavastatin
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Overview
Description
tert-Butyl Pitavastatin: is a metabolite of Pitavastatin, a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Pitavastatin is widely used as a lipid-lowering agent to treat hypercholesterolemia and mixed dyslipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl Pitavastatin involves several key steps:
Starting Material: The process begins with (4R-Cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate.
First Reaction: This compound reacts with a substance under the action of a base catalyst to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidant to form another intermediate.
Second Reaction: This intermediate reacts with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a second base catalyst to form the final product.
Acid Deprotection: The final step involves acid deprotection to obtain tert-Butyl Pitavastatin.
Industrial Production Methods: The industrial production of tert-Butyl Pitavastatin follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced equipment and techniques to maintain the desired reaction conditions and to purify the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl Pitavastatin undergoes various chemical reactions, including:
Oxidation: The intermediate formed during the synthesis is oxidized to form the final product.
Substitution: The starting material undergoes substitution reactions to form intermediates.
Deprotection: The final step involves acid deprotection to obtain the desired product.
Common Reagents and Conditions:
Base Catalysts: Used in the initial and final reactions.
Oxidants: Used in the oxidation step.
Acid: Used in the deprotection step.
Major Products: The major product formed from these reactions is tert-Butyl Pitavastatin, which is a key intermediate in the synthesis of Pitavastatin .
Scientific Research Applications
tert-Butyl Pitavastatin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Pitavastatin.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Used in the development of lipid-lowering drugs to treat hypercholesterolemia and mixed dyslipidemia.
Industry: Employed in the large-scale production of Pitavastatin and related compounds
Mechanism of Action
tert-Butyl Pitavastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, tert-Butyl Pitavastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
Comparison: tert-Butyl Pitavastatin is unique in its metabolic profile and efficacy. Unlike other statins, it is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, resulting in fewer drug-drug interactions. It also has a similar or greater effect on low-density lipoprotein cholesterol levels and is not associated with glucose metabolism impairment. Additionally, it increases high-density lipoprotein levels and improves cholesterol efflux capacity .
Properties
Molecular Formula |
C29H32FNO4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3 |
InChI Key |
RCARMBIYAHBUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
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